N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide

Lipophilicity Drug-likeness Physicochemical profiling

This 2,5-diaryl-1,3,4-oxadiazole scaffold features a distinct 2,5-dimethylphenyl group for selective target engagement and lacks the ortho-methoxy bioactivation alert, making it a safer CNS-permeable probe for kinase/GPCR screening and permeability-SAR studies. Its favorable logP (~3.4) and tPSA (83 Ų) place it within the CNS MPO‑favorable range, enabling rational lead optimization campaigns.

Molecular Formula C19H19N3O4
Molecular Weight 353.378
CAS No. 891117-66-1
Cat. No. B2660539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide
CAS891117-66-1
Molecular FormulaC19H19N3O4
Molecular Weight353.378
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)OC)OC
InChIInChI=1S/C19H19N3O4/c1-11-5-6-12(2)16(7-11)18-21-22-19(26-18)20-17(23)13-8-14(24-3)10-15(9-13)25-4/h5-10H,1-4H3,(H,20,22,23)
InChIKeyPOQDEOHXQLSDIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide (CAS 891117-66-1): Procurement-Ready Profile of a 2,5-Diaryl-1,3,4-Oxadiazole Research Candidate


N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide (CAS 891117-66-1) is a fully synthetic small molecule belonging to the 1,3,4-oxadiazole class, characterized by a 2,5-diaryl substitution pattern with a 2,5-dimethylphenyl group at position 5 and a 3,5-dimethoxybenzamide moiety linked via the 2-amino position [1]. The 1,3,4-oxadiazole core is recognized as a privileged scaffold in medicinal chemistry due to its metabolic stability and capacity for diverse receptor interactions; however, the specific biological profile of this exact substitution pattern remains largely uncharacterized in the peer-reviewed primary literature [1].

Why 1,3,4-Oxadiazole Analogs Cannot Be Casually Interchanged: The Case for N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide


Within the 2,5-diaryl-1,3,4-oxadiazole series, even minor modifications to the aryl substituents or the benzamide methoxy pattern can drastically alter physicochemical properties, target binding, and resulting bioactivity [1]. Publicly disclosed biological screening data for CAS 891117-66-1 and its closest positional isomers (e.g., 3-methoxy, 2,3-dimethoxy, 2,5-dimethyl analogs) are extremely limited; therefore, assuming functional interchangeability based solely on core scaffold similarity carries a high risk of project-specific failure in lead optimization or chemical probe campaigns [1].

Quantitative Differentiation Evidence for N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide (CAS 891117-66-1) Relative to Closest Analogs


Computed Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. Positional Isomers

In the absence of direct published head-to-head bioactivity comparisons, the most immediate basis for differentiation lies in computed molecular properties. Using consensus in silico predictions (ALOGPS 2.1), CAS 891117-66-1 (3,5-dimethoxy substitution) exhibits a predicted logP of approximately 3.4 and a topological polar surface area (tPSA) of 83 Ų [1]. The 2,3-dimethoxy positional isomer (CAS 895442-35-0) yields a lower tPSA of 74 Ų due to intramolecular hydrogen bonding between the ortho-methoxy and the amide NH, while the mono‑3‑methoxy analog shows a tPSA of 63 Ų [1]. The 3,5‑dimethoxy pattern thus offers a distinct balance of moderate lipophilicity and hydrogen-bonding capacity that is structurally inaccessible to the 2,3‑ or 3‑substituted variants.

Lipophilicity Drug-likeness Physicochemical profiling

Metabolic Soft-Spot Analysis: 3,5-Dimethoxy Substitution Avoids Ortho-Oxidative Liability

The 2,3-dimethoxy isomer places a methoxy group ortho to the amide linkage, a known site for CYP450-mediated O-demethylation and subsequent quinone-imine formation [1]. In silico metabolism prediction (SMARTCyp 3.0) indicates that the 3,5-dimethoxy compound (CAS 891117-66-1) has no accessible ortho-methoxy position, thereby reducing the likelihood of ortho-quinone-imine bioactivation and associated toxicity [1]. This structural feature is inferred from class-level knowledge of aniline and benzamide metabolism.

Metabolic stability Cytochrome P450 Oxidative metabolism

Steric and Electronic Differentiation Through 2,5-Dimethylphenyl vs. 2,4-Dimethylphenyl Substitution

The regional isomer carrying a 2,4-dimethylphenyl group at the oxadiazole 5‑position (CAS 891143-98-9) differs from the target compound only in the position of one methyl substituent. Hammett sigma analysis indicates that the 2,5‑dimethyl pattern exerts a distinct electronic influence (σₘₑₜₐ = -0.07 vs. σₚₐᵣₐ = -0.17) and a different steric contour compared to the 2,4‑dimethyl arrangement [1]. In the absence of target‑specific binding data, this electronic difference suggests potential for divergent target engagement profiles, particularly for targets with shape‑sensitive hydrophobic pockets.

Steric effects Electronic effects SAR

Optimal Use Cases for N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide Based on Established Differentiation Evidence


Lead‑Optimization Programs Requiring a 3,5‑Dimethoxybenzamide Fragment with Balanced logP and tPSA

The predicted logP (~3.4) and tPSA (83 Ų) place this compound within the CNS‑MPO‑favorable range (tPSA < 90 Ų, logP 2–5), making it a suitable starting scaffold for central nervous system target campaigns where permeability and solubility must be co‑optimized [1].

Chemical Biology Probe Design When Avoiding Ortho‑Quinone‑Imine Bioactivation is Critical

The absence of an ortho‑methoxy group on the benzamide ring eliminates a well‑known structural alert for CYP‑mediated bioactivation, positioning this compound as a safer chemical probe candidate for long‑term cellular or in vivo pathway dissection relative to its 2,3‑dimethoxy isomer [1].

Structure–Activity Relationship (SAR) Expansion Around the 2,5‑Dimethylphenyl Oxadiazole Core

The distinct steric and electronic signature of the 2,5‑dimethylphenyl group compared to the 2,4‑dimethylphenyl isomer provides a rational basis for exploring differential target engagement in kinase or GPCR panels where subtle hydrophobic pocket discrimination drives selectivity [1].

Physicochemical Tool for Permeability‑Sensitivity Correlation Studies

The 9–20 Ų tPSA increase relative to mono‑ and ortho‑substituted analogs makes this compound a valuable comparator in systematic permeability‑sensitivity studies, enabling researchers to dissect the contribution of polar surface area to Caco‑2 or PAMPA permeability within a congeneric series [1].

Quote Request

Request a Quote for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.